
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a decyl and an ethyl group attached to a disiloxane backbone. This compound is part of the broader class of disiloxanes, known for their versatility and applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane typically involves the hydrosilylation of alkenes or alkynes with a suitable disiloxane precursor. The reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
化学反应分析
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: It serves as a reducing agent in the conversion of functional groups such as amides to amines.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups through reactions with halides or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as chlorosilanes. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a catalyst in various organic reactions.
Biology: Its derivatives are explored for their potential in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism by which 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In reduction reactions, the silicon-hydrogen bond donates a hydride ion to the substrate, facilitating the conversion of functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane can be compared with other disiloxanes such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in homogeneous catalysis.
1,3-Diethyl-1,1,3,3-tetramethyldisilazane: Utilized in organic synthesis and as a reducing agent.
1,1,3,3-Tetramethyldisiloxane: A versatile reducing agent used in various chemical transformations. The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
797760-67-9 |
|---|---|
分子式 |
C16H38OSi2 |
分子量 |
302.64 g/mol |
IUPAC 名称 |
decyl-ethyl-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C16H38OSi2/c1-7-9-10-11-12-13-14-15-16-19(6,8-2)17-18(3,4)5/h7-16H2,1-6H3 |
InChI 键 |
BGESPKLBQWZTQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[Si](C)(CC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


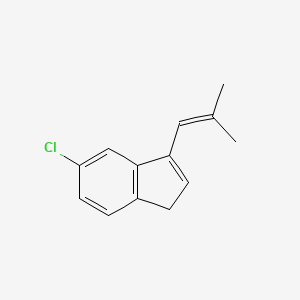
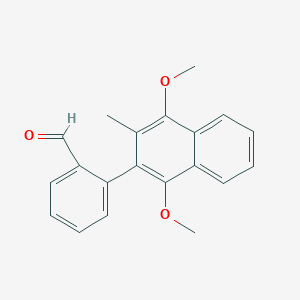
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
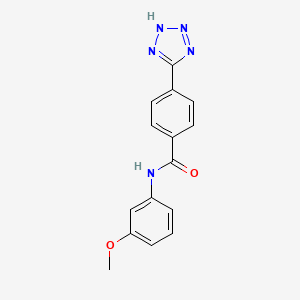
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
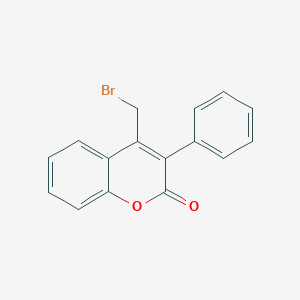
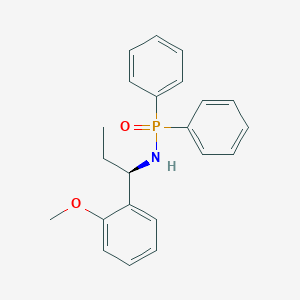

![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
